Tert-butyl 4-(5-aminoquinolin-6-YL)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-aminoquinolin-6-yl)piperazine-1-carboxylate is a chemical compound that features a quinoline moiety attached to a piperazine ring, which is further protected by a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-aminoquinolin-6-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the quinoline derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Attachment of the piperazine ring: The quinoline derivative is then reacted with piperazine under suitable conditions to form the desired product.
Protection with tert-butyl carbamate: The final step involves protecting the piperazine nitrogen atoms with tert-butyl carbamate using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-aminoquinolin-6-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group on the quinoline ring can be oxidized to form nitro or other oxidized derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroquinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Tert-butyl 4-(5-aminoquinolin-6-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and infectious diseases.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of quinoline-based drugs and their interactions with cellular components.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-aminoquinolin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-aminoquinolin-6-yl)piperazine-1-carboxylate is unique due to the presence of the quinoline moiety, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives. The combination of the quinoline and piperazine rings, along with the tert-butyl carbamate protection, makes it a versatile compound for various applications in medicinal and chemical research.
Properties
IUPAC Name |
tert-butyl 4-(5-aminoquinolin-6-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-11-9-21(10-12-22)15-7-6-14-13(16(15)19)5-4-8-20-14/h4-8H,9-12,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFXNRELFUQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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